molecular formula C7H13NO2 B13470459 6-(Methoxymethyl)piperidin-2-one

6-(Methoxymethyl)piperidin-2-one

Cat. No.: B13470459
M. Wt: 143.18 g/mol
InChI Key: IJBYJEBSPCWXBA-UHFFFAOYSA-N
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Description

6-(Methoxymethyl)piperidin-2-one is an organic compound belonging to the piperidine family. Piperidine derivatives are known for their significant role in medicinal chemistry and organic synthesis. This compound features a six-membered ring containing a nitrogen atom and a methoxymethyl group attached to the second carbon of the piperidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Methoxymethyl)piperidin-2-one typically involves the reaction of piperidin-2-one with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 6-(Methoxymethyl)piperidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ketone group to a secondary alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Reagents like halides or sulfonates in the presence of a base can facilitate substitution reactions.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: 6-(Methoxymethyl)piperidin-2-ol.

    Substitution: Various substituted piperidinones depending on the reagents used.

Scientific Research Applications

6-(Methoxymethyl)piperidin-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

    Medicine: It is a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 6-(Methoxymethyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group enhances the compound’s ability to cross biological membranes, increasing its bioavailability. The piperidinone ring structure allows for binding to active sites of enzymes, inhibiting their activity and modulating biochemical pathways.

Comparison with Similar Compounds

    Piperidin-2-one: Lacks the methoxymethyl group, resulting in different chemical properties and reactivity.

    N-Methylpiperidin-2-one: Features a methyl group instead of a methoxymethyl group, affecting its solubility and interaction with biological targets.

    6-Methylpiperidin-2-one: Has a methyl group at the sixth position, altering its steric and electronic properties.

Uniqueness: 6-(Methoxymethyl)piperidin-2-one is unique due to the presence of the methoxymethyl group, which enhances its chemical reactivity and biological activity. This functional group allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Properties

IUPAC Name

6-(methoxymethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-10-5-6-3-2-4-7(9)8-6/h6H,2-5H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJBYJEBSPCWXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CCCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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